
Boc-Ile-Aib-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Ile-Aib-OH, also known as N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-2-methylpropanoic acid, is a compound used in peptide synthesis. It is a derivative of isoleucine and aminoisobutyric acid, both of which are amino acids. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ile-Aib-OH typically involves the coupling of Boc-protected isoleucine with aminoisobutyric acid. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of peptide bond formation efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Ile-Aib-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Amidation Reactions: The compound can form amide bonds with other amino acids or peptides, facilitated by coupling reagents.
Hydrolysis: The ester bond in the compound can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Amidation: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane.
Hydrolysis: Sodium hydroxide in methanol.
Major Products Formed
Deprotection: Isoleucyl-2-methylpropanoic acid.
Amidation: Peptides with extended chains.
Hydrolysis: Free amino acids and carboxylic acids.
Aplicaciones Científicas De Investigación
Boc-Ile-Aib-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the design of peptide-based drugs, particularly those that require resistance to enzymatic degradation.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound is used in the development of peptide-based materials for nanotechnology and biotechnology applications.
Mecanismo De Acción
The mechanism of action of Boc-Ile-Aib-OH primarily involves its role as a building block in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in further peptide bond formation. The compound’s resistance to enzymatic degradation is due to the presence of the aminoisobutyric acid moiety, which is not easily recognized by proteolytic enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Ala-OH: N-[(1,1-dimethylethoxy)carbonyl]-L-alanine.
Boc-Val-OH: N-[(1,1-dimethylethoxy)carbonyl]-L-valine.
Boc-Leu-OH: N-[(1,1-dimethylethoxy)carbonyl]-L-leucine.
Uniqueness
Boc-Ile-Aib-OH is unique due to the presence of the aminoisobutyric acid moiety, which provides steric hindrance and resistance to enzymatic degradation. This makes it particularly useful in the design of peptide-based drugs that require stability in biological systems .
Propiedades
Fórmula molecular |
C15H28N2O5 |
|---|---|
Peso molecular |
316.39 g/mol |
Nombre IUPAC |
2-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H28N2O5/c1-8-9(2)10(16-13(21)22-14(3,4)5)11(18)17-15(6,7)12(19)20/h9-10H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20) |
Clave InChI |
VEQFPJJCYYGOTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13652843.png)
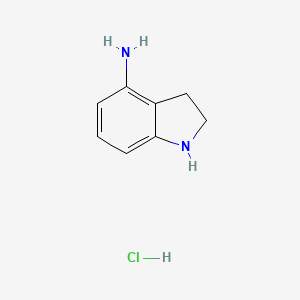

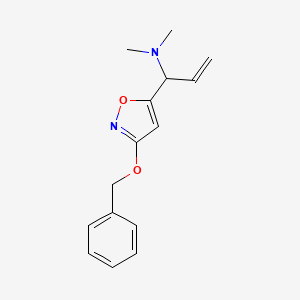
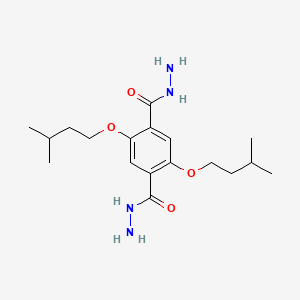
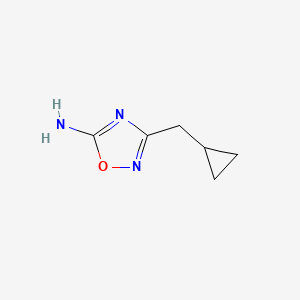
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)
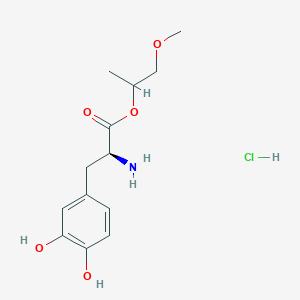
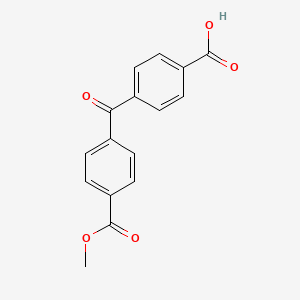
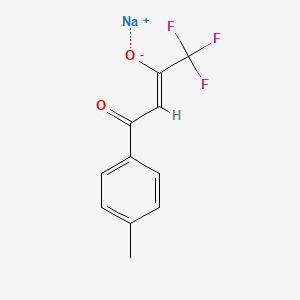
![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)
![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-](/img/structure/B13652907.png)
![4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)
